Beta-Amyloid (1-14) is a peptide fragment derived from the amyloid precursor protein, playing a significant role in Alzheimer's disease pathology. This compound is produced through the proteolytic processing of the amyloid precursor protein by beta- and gamma-secretases. It is commonly studied in both mouse and rat models to understand its implications in neurodegenerative diseases, particularly Alzheimer's disease.
Beta-Amyloid (1-14) is classified as a peptide and is primarily sourced from the cleavage of the amyloid precursor protein. The classification of beta-amyloid peptides is based on their length, with Beta-Amyloid (1-14) representing a shorter fragment compared to more commonly studied forms like Beta-Amyloid (1-40) and Beta-Amyloid (1-42). These longer forms are often implicated in the aggregation processes that lead to plaque formation in the brains of Alzheimer's disease patients .
The synthesis of Beta-Amyloid (1-14) can be accomplished through several methods, including:
The synthesis process requires careful control of conditions to ensure proper folding and minimize aggregation during production .
Beta-Amyloid (1-14) has a specific amino acid sequence that contributes to its structural characteristics. The molecular structure features:
The structural dynamics are essential for understanding how this peptide interacts with cellular components and contributes to amyloid plaque formation.
Beta-Amyloid (1-14) participates in several biochemical reactions:
The aggregation pathway is influenced by various factors, including pH, temperature, and the presence of other biomolecules. Understanding these reactions is crucial for developing therapeutic strategies against Alzheimer's disease .
The mechanism of action for Beta-Amyloid (1-14) involves several key processes:
Research indicates that the balance between production and clearance of beta-amyloid is critical in maintaining neuronal health.
Beta-Amyloid (1-14) exhibits several notable physical and chemical properties:
These properties significantly influence its behavior in biological systems and its potential as a therapeutic target .
Beta-Amyloid (1-14) has several applications in scientific research:
Amyloid Precursor Protein (APP) undergoes proteolytic processing via two primary pathways in rodent models, determining amyloidogenic potential. The non-amyloidogenic pathway involves α-secretase (ADAM10/17/9) cleavage within the Aβ domain (between residues Lys16 and Leu17), releasing soluble APPα (sAPPα) and precluding Aβ formation. The membrane-bound C83 fragment undergoes γ-secretase cleavage to generate P3 peptide and APP intracellular domain (AICD). In contrast, the amyloidogenic pathway entails β-secretase (BACE1) cleavage at the Asp+1 site of Aβ, producing soluble APPβ (sAPPβ) and a 99-amino-acid C-terminal fragment (C99). Subsequent γ-secretase cleavage of C99 generates Aβ peptides, including Aβ(1-14), and AICD [1] [5].
Table 1: Key APP Cleavage Pathways in Rodents
Pathway | Secretase | Cleavage Site | Products | Biological Consequence |
---|---|---|---|---|
Non-amyloidogenic | α-secretase | Within Aβ domain | sAPPα, C83, P3, AICD | Neuroprotective, no Aβ formation |
Amyloidogenic | β-secretase | N-terminus of Aβ | sAPPβ, C99, Aβ peptides, AICD | Aβ production, plaque formation |
β-Site APP-cleaving enzyme 1 (BACE1) is the primary neuronal β-secretase responsible for initiating Aβ(1-14) generation in rodents. BACE1 cleaves APP at two alternative sites: Asp+1 (producing Aβ1-X species) and Glu+11 (yielding Aβ11-X fragments). Cleavage at Asp+1 generates the N-terminus of Aβ(1-14), while subsequent γ-secretase truncation determines the C-terminal length. BACE1 exhibits optimal activity at acidic pH (4.5–5.5) within endosomes and the trans-Golgi network, where APP processing predominantly occurs. BACE2, the homolog, cleaves APP at Phe+19/Phe+20, acting as an alternative α-secretase and suppressing Aβ production [3] [7].
Key biochemical characteristics of BACE1 influencing Aβ(1-14) yield:
γ-Secretase cleavage of C99 determines the C-terminus of Aβ(1-14) through processive proteolysis. The γ-secretase complex comprises four core subunits: presenilin (PS1/2), nicastrin, APH-1, and PEN-2. Presenilin harbors the catalytic aspartate residues essential for proteolytic activity. C99 processing occurs via stepwise cleavage every 3–4 residues, generating progressively shorter Aβ fragments: Aβ49→Aβ46→Aβ43→Aβ40/Aβ42→Aβ38→Aβ(1-14) [4] [8].
Table 2: γ-Secretase Processivity in Aβ(1-14) Generation
Intermediate Aβ Species | Cleavage Step | Product | Role in Aβ(1-14) Formation |
---|---|---|---|
C99 (Aβ1-99) | Initial substrate | N/A | Precursor |
Aβ48/49 | ε-cleavage | Variable | Early intermediate |
Aβ42 | γ-cleavage | Pathogenic | Prone to aggregation |
Aβ38/40 | γ-cleavage | Non-toxic | Terminal product |
Aβ(1-14) | Final truncation | Soluble | Metabolic endpoint |
Mutations in the transmembrane domain of C99 (e.g., I45F) increase Aβ42/Aβ40 ratios by 34-fold, demonstrating how substrate alterations impact γ-secretase cleavage precision [8].
Mouse and rat Aβ(1-14) production diverges due to APP sequence variations and secretase expression profiles:
Structural differences:
Functional consequences:
Table 3: Comparative Aβ(1-14) Characteristics in Mice vs. Rats
Feature | Mouse | Rat | Functional Impact |
---|---|---|---|
APP Aβ sequence | H₂N-DAEFRHDSGYEVHH-COOH | H₂N-DAEFG⁵RDSGY¹⁰EVHR¹³-COOH | Reduced rat Aβ aggregation |
BACE1 activity | Higher | Lower | Decreased Aβ(1-14) in rats |
Dominant processing pathway | Amyloidogenic | Non-amyloidogenic | Higher sAPPα/sAPPβ ratio in rats |
Response to inhibitors | Sensitive to BACE1 inhibitors | Resistant to BACE1 inhibitors | Species-specific drug screening needed |
These differences necessitate careful selection of rodent models for Alzheimer’s disease research, particularly when studying Aβ fragment generation or testing secretase-targeting therapeutics [2] [6].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5